5-(Pyridin-4-ylmethyl)pyrimidin-2-amine
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Overview
Description
5-(Pyridin-4-ylmethyl)pyrimidin-2-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-ylmethyl)pyrimidin-2-amine typically involves the reaction of pyridine derivatives with pyrimidine precursors. One common method involves the use of a palladium-catalyzed cross-coupling reaction between 4-bromomethylpyridine and 2-aminopyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-ylmethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
5-(Pyridin-4-ylmethyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly as a potential inhibitor of protein kinases.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(Pyridin-4-ylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the pyrimidine ring.
3-Methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group on the pyridine ring.
3-Nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group on the pyridine ring.
Uniqueness
5-(Pyridin-4-ylmethyl)pyrimidin-2-amine is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct electronic and steric properties. This dual-ring system enhances its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C10H10N4 |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-(pyridin-4-ylmethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H10N4/c11-10-13-6-9(7-14-10)5-8-1-3-12-4-2-8/h1-4,6-7H,5H2,(H2,11,13,14) |
InChI Key |
HUCPBOPYOPMKBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CC2=CN=C(N=C2)N |
Origin of Product |
United States |
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